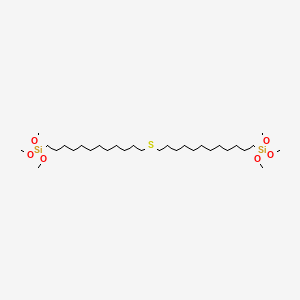
3,3,29,29-Tetramethoxy-2,30-dioxa-16-thia-3,29-disilahentriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,29,29-Tetramethoxy-2,30-dioxa-16-thia-3,29-disilahentriacontane is a complex organosilicon compound It is characterized by the presence of methoxy groups, oxygen, sulfur, and silicon atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,29,29-Tetramethoxy-2,30-dioxa-16-thia-3,29-disilahentriacontane typically involves the reaction of organosilicon precursors with methoxy-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like platinum or palladium complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as distillation or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3,3,29,29-Tetramethoxy-2,30-dioxa-16-thia-3,29-disilahentriacontane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Substitution: Formation of alkyl or acyl derivatives.
Scientific Research Applications
3,3,29,29-Tetramethoxy-2,30-dioxa-16-thia-3,29-disilahentriacontane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings and adhesives
Mechanism of Action
The mechanism of action of 3,3,29,29-Tetramethoxy-2,30-dioxa-16-thia-3,29-disilahentriacontane involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to desired biological or chemical effects. The pathways involved may include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3,3,6,6-Tetramethoxy-2,7-dioxa-3,6-disilaoctane
- Dimethyldiethoxysilane
- Trimethoxysilane
Uniqueness
3,3,29,29-Tetramethoxy-2,30-dioxa-16-thia-3,29-disilahentriacontane stands out due to its unique combination of methoxy, oxygen, sulfur, and silicon atoms. This structural diversity imparts distinct chemical reactivity and potential for various applications compared to its similar counterparts .
Properties
CAS No. |
89552-62-5 |
|---|---|
Molecular Formula |
C30H66O6SSi2 |
Molecular Weight |
611.1 g/mol |
IUPAC Name |
trimethoxy-[12-(12-trimethoxysilyldodecylsulfanyl)dodecyl]silane |
InChI |
InChI=1S/C30H66O6SSi2/c1-31-38(32-2,33-3)29-25-21-17-13-9-7-11-15-19-23-27-37-28-24-20-16-12-8-10-14-18-22-26-30-39(34-4,35-5)36-6/h7-30H2,1-6H3 |
InChI Key |
ABCNDYYSRBKTGL-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCCCCCCCCCCSCCCCCCCCCCCC[Si](OC)(OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















